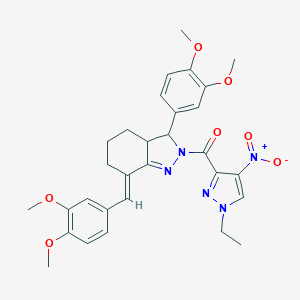![molecular formula C28H29N5O5 B456666 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456666.png)
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features a combination of pyrazole, methoxyphenyl, and indazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the methoxyphenyl and indazole moieties. Typical reaction conditions might include:
Formation of Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone.
Introduction of Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions could occur at the pyrazole or indazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Halogenation reagents or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted pyrazole or indazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer or infections.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
作用機序
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, blocking its activity.
Receptor Binding: Interaction with cell surface receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: Similar in structure but with different substituents.
This compound: Another similar compound with variations in the pyrazole or indazole rings.
Uniqueness
The unique combination of functional groups and the specific arrangement of the pyrazole, methoxyphenyl, and indazole moieties make this compound distinct. Its potential biological activities and applications in various fields highlight its significance.
特性
分子式 |
C28H29N5O5 |
|---|---|
分子量 |
515.6g/mol |
IUPAC名 |
(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(2-methoxyphenyl)-7-[(2-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C28H29N5O5/c1-4-31-17-22(33(35)36)26(29-31)28(34)32-27(20-12-6-8-15-24(20)38-3)21-13-9-11-19(25(21)30-32)16-18-10-5-7-14-23(18)37-2/h5-8,10,12,14-17,21,27H,4,9,11,13H2,1-3H3/b19-16+ |
InChIキー |
RQZOHTMFBHCNSE-KNTRCKAVSA-N |
異性体SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4OC)/C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4OC)C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
正規SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4OC)C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone](/img/structure/B456583.png)

methanone](/img/structure/B456587.png)
![(4-METHYL-1,3-THIAZOL-5-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456588.png)
![3-Ethyl-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456590.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B456591.png)

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B456595.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B456596.png)
![4-[(2-chlorophenoxy)methyl]-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]benzamide](/img/structure/B456597.png)
![3-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B456600.png)
![4-[(2-chlorophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B456601.png)
![5-(5-chloro-2-thienyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456605.png)
![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456606.png)
